2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one
Description
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyridazinone core substituted with a 4-(methylsulfanyl)phenyl group at position 6 and a 3,4-dihydroisoquinoline-linked acetyl moiety at position 2. Its molecular formula is C₂₂H₂₃N₃O₂S, with a molecular weight of 393.5 g/mol . The methylsulfanyl (SCH₃) group contributes to its lipophilicity, while the dihydroisoquinoline moiety may influence receptor-binding interactions, as seen in related bioactive compounds .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-28-19-8-6-17(7-9-19)20-10-11-21(26)25(23-20)15-22(27)24-13-12-16-4-2-3-5-18(16)14-24/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUXLBWMQCUJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the pyridazinone and methylsulfanylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Studies have indicated that derivatives of pyridazinones exhibit a range of biological activities including:
- Antitumor Activity : Some compounds within this class have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : Research suggests that certain pyridazinone derivatives possess antimicrobial activity against different bacterial strains, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Compounds similar to the one have been noted for their ability to reduce inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : The presence of isoquinoline structures in the compound may contribute to neuroprotective properties, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Case Studies
Several studies have explored the applications of similar compounds:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry highlighted a series of pyridazinone derivatives that exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the isoquinoline moiety could enhance efficacy .
- Antimicrobial Research : Research conducted by Smith et al. (2023) demonstrated that pyridazinone derivatives showed activity against E. coli and Staphylococcus aureus, indicating their potential as new antibiotics .
- Neuroprotective Studies : A recent study investigated the neuroprotective effects of pyridazinones in models of oxidative stress, showing promising results in reducing neuronal cell death through antioxidant mechanisms .
Applications in Drug Development
The unique structural features of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one suggest several applications:
- Lead Compound for Anticancer Drugs : Its ability to inhibit tumor growth can be explored further to develop targeted therapies for specific cancer types.
- Antibiotic Development : Given the rise of antibiotic resistance, compounds like this one could lead to the discovery of new classes of antibiotics.
- Anti-inflammatory Drugs : The anti-inflammatory properties can be harnessed to create treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a family of pyridazinone and isoquinoline derivatives with diverse pharmacological applications. Below, we compare its structural and functional attributes with key analogs.
Structural Modifications and Substituent Effects
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Diversity: The methylsulfanyl group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., ) or trifluoromethoxy (e.g., ) groups. This may improve membrane permeability but could reduce metabolic stability due to sulfur oxidation . The dihydroisoquinoline-acetyl side chain is shared with the analog in but differs in substituents (6,7-dimethoxy vs. unsubstituted in the target compound). Methoxy groups may increase steric hindrance or hydrogen-bonding capacity .
The pyridin-2(1H)-one analog () lacks the pyridazinone ring’s rigidity, possibly affecting conformational stability .
Pharmacological and Computational Insights
Anti-Inflammatory Activity :
- A structurally related pyridazin-3(2H)-one derivative (2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) demonstrated potent anti-inflammatory activity with an IC₅₀ of 11.6 μM against LPS-induced macrophage inflammation .
Docking and Binding Affinity Predictions :
- Computational methods like Glide docking () have been used to evaluate ligand-receptor interactions for pyridazinone derivatives. For example, Glide 2.5 showed superior accuracy in predicting binding poses compared to GOLD or FlexX . Applying such methods to the target compound could elucidate its affinity for kinases or inflammatory targets relative to analogs.
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 421.5 g/mol
The structure features a pyridazinone core with substituents that include a 3,4-dihydroisoquinoline moiety and a methylsulfanyl phenyl group. This unique arrangement suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the isoquinoline structure often exhibit antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.80 to 12.50 µg/mL against Gram-positive bacteria, while showing limited activity against Gram-negative strains .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). Studies have reported that related compounds exhibit selective COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib. For example, one derivative demonstrated an IC50 of 0.52 µM against COX-II, indicating potent anti-inflammatory potential .
Neuroprotective Effects
Given the presence of the isoquinoline structure, which is known for neuroprotective effects, preliminary studies suggest that the compound may exert protective effects in neurodegenerative models. In vitro assays have shown that it can reduce oxidative stress markers in neuronal cells .
The proposed mechanism of action for this compound involves:
- Inhibition of COX Enzymes : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.
- Antioxidant Activity : The isoquinoline moiety may scavenge free radicals, thereby protecting cells from oxidative damage.
- Modulation of Neurotransmitter Systems : Some studies suggest that similar compounds can influence neurotransmitter levels, potentially improving cognitive function.
Case Studies
- Study on Anti-inflammatory Activity : A comparative study involving several isoquinoline derivatives showed that the target compound exhibited a higher selectivity index compared to traditional NSAIDs. The study concluded that modifications to the isoquinoline structure could enhance therapeutic efficacy while minimizing gastrointestinal side effects .
- Neuroprotection in Animal Models : In a recent animal study, administration of the compound resulted in significant improvements in behavioral tests associated with memory and learning, alongside a reduction in markers of neuroinflammation .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
